2,3,3-Tribromopropenoic acid

Übersicht

Beschreibung

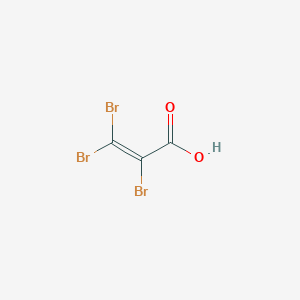

2,3,3-Tribromopropenoic acid is a polar aromatic brominated disinfection byproduct based on propenoic acid. It is known for its cytotoxic potency in mammalian cell chronic cytotoxicity experiments . The compound is characterized by its three bromine atoms attached to the propenoic acid structure, making it a significant compound in various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,3,3-Tribromopropenoic acid involves the bromination of propenoic acid. The reaction typically requires the presence of bromine in a suitable solvent under controlled conditions to ensure the selective addition of bromine atoms to the propenoic acid molecule.

Industrial Production Methods: Industrial production of this compound can be achieved through the controlled bromination of propenoic acid using bromine gas or a bromine-containing compound. The reaction is carried out in a reactor with appropriate temperature and pressure controls to optimize yield and purity. The product is then purified through crystallization or distillation processes to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,3-Tribromopropenoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., hydroxide ions, amines) can be used to replace the bromine atoms.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

TBPA serves as a reagent in organic synthesis and is a precursor for producing other brominated compounds. Its ability to undergo substitution reactions makes it useful in creating derivatives with varied functional groups.

Biology

In biological research, TBPA is studied for its cytotoxic effects on mammalian cells. It has been shown to induce DNA damage and disrupt cellular processes, making it a critical compound in toxicology studies.

Cytotoxicity Data:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

| 200 | 5 |

Medicine

The potential therapeutic applications of TBPA are under investigation due to its biological activity. Its cytotoxic properties may be harnessed for developing treatments against certain cancers or other diseases where cell death is beneficial.

Environmental Science

TBPA is recognized as a disinfection byproduct (DBP) formed during chlorination processes in water treatment. Its presence in drinking water raises concerns regarding public health, necessitating ongoing research into its effects on human health and the environment.

Drinking Water Contamination

A nationwide study documented the occurrence of DBPs like TBPA in drinking water supplies. The findings indicated correlations between elevated levels of DBPs and adverse health outcomes, including increased cancer risks among exposed populations.

Toxicological Assessments

In various toxicological assessments, exposure to TBPA has been linked to reproductive and developmental toxicity in animal models. These studies highlight the compound's potential risks when present in environmental matrices.

Wirkmechanismus

The mechanism of action of 2,3,3-Tribromopropenoic acid involves its interaction with cellular components, leading to cytotoxic effects. The compound can induce DNA damage and disrupt cellular processes, resulting in cell death. The exact molecular targets and pathways involved in its cytotoxicity are still under investigation, but it is known to cause acute genomic DNA damage .

Vergleich Mit ähnlichen Verbindungen

2,3-Dibromopropenoic Acid: Similar structure but with two bromine atoms.

3-Bromopropenoic Acid: Contains only one bromine atom.

2,3,3-Trichloropropenoic Acid: Similar structure with chlorine atoms instead of bromine.

Uniqueness: 2,3,3-Tribromopropenoic acid is unique due to its three bromine atoms, which confer distinct chemical and biological properties compared to its analogs. The presence of multiple bromine atoms enhances its reactivity and cytotoxicity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2,3,3-Tribromopropenoic acid (TBPA) is a brominated organic compound derived from propenoic acid, known for its use as a disinfection by-product (DBP) in water treatment processes. This compound has garnered attention due to its potential biological activities, particularly concerning cytotoxicity and genotoxicity. Understanding the biological implications of TBPA is crucial for assessing its safety and potential therapeutic applications.

This compound is characterized by the presence of three bromine atoms attached to the propene backbone. Its chemical structure contributes to its reactivity and biological interactions.

Cytotoxicity

Research indicates that TBPA exhibits significant cytotoxic effects on various cell lines. A study involving Chinese Hamster Ovary (CHO) cells demonstrated a concentration-dependent cytotoxic response to TBPA. The chronic cytotoxicity concentration-response curve revealed that higher concentrations of TBPA led to increased cell death, suggesting that it may disrupt cellular integrity and function .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

| 200 | 5 |

Genotoxicity

In addition to cytotoxic effects, TBPA has shown genotoxic properties. The single-cell gel electrophoresis (SCGE) assay indicated that TBPA can induce DNA damage in CHO cells. The concentration-response curve for genotoxicity mirrored that of cytotoxicity, further emphasizing the compound's harmful effects at elevated concentrations .

The mechanisms underlying the biological activity of TBPA are not fully elucidated; however, its brominated structure suggests potential interactions with cellular macromolecules such as DNA and proteins. These interactions may lead to oxidative stress and subsequent cellular damage.

Case Studies

Several case studies have documented the effects of DBPs like TBPA in real-world scenarios:

- Drinking Water Contamination : A nationwide study highlighted the occurrence of DBPs, including TBPA, in drinking water supplies. The study found correlations between DBP levels and adverse health outcomes among populations exposed to contaminated water .

- Toxicological Assessments : In toxicological assessments, researchers have noted that exposure to brominated compounds can lead to reproductive and developmental toxicity in animal models. These findings raise concerns about the safety of compounds like TBPA when present in environmental matrices .

Eigenschaften

IUPAC Name |

2,3,3-tribromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr3O2/c4-1(2(5)6)3(7)8/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXMSBXHCEXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Br)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557706 | |

| Record name | 2,3,3-Tribromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71815-46-8 | |

| Record name | 2,3,3-Tribromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.